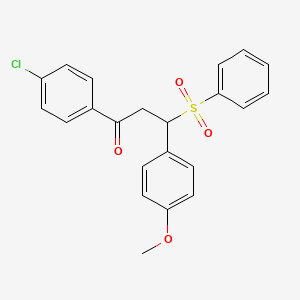

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one

Description

This compound belongs to the propanone class of organic molecules, characterized by a ketone group at the 1-position and substituted aromatic rings at the 1- and 3-positions. Key structural features include:

- 4-Methoxyphenyl group: Provides electron-donating effects via the methoxy substituent, which may improve solubility and binding affinity in biological systems.

- Phenylsulfonyl moiety: A strong electron-withdrawing group that can modulate reactivity and serve as a hydrogen-bond acceptor.

The combination of these groups creates a hybrid electronic profile, balancing electron-deficient (Cl, sulfonyl) and electron-rich (methoxy) regions. This structural duality is critical for its physicochemical and pharmacological behavior .

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO4S/c1-27-19-13-9-17(10-14-19)22(28(25,26)20-5-3-2-4-6-20)15-21(24)16-7-11-18(23)12-8-16/h2-14,22H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHYDNBMGWOZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Friedel-Crafts Acylation for Propanone Backbone Formation

The propanone backbone is typically constructed via Friedel-Crafts acylation, leveraging 4-chlorobenzoyl chloride and 4-methoxyphenylacetonitrile as precursors. In a representative procedure, 4-methoxyphenylacetonitrile undergoes nucleophilic attack by 4-chlorobenzoyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions, yielding a β-ketonitrile intermediate. Subsequent hydrolysis with dilute hydrochloric acid (HCl) generates the propanone core.

Key Parameters:

Sulfonylation for Phenylsulfonyl Group Introduction

The phenylsulfonyl group is introduced via sulfonylation of the propanone intermediate. Benzene sulfonyl chloride (1.5 equiv) reacts with the β-ketone in pyridine as both solvent and base, facilitating the formation of the sulfonate ester. The reaction is conducted under nitrogen atmosphere at 50°C for 6 hours, followed by quenching with ice-cold water. The crude product is extracted with ethyl acetate and purified via recrystallization from ethanol.

Optimization Insights:

- Excess sulfonyl chloride improves conversion but risks di-sulfonylation.

- Pyridine neutralizes HCl byproducts, preventing acid-catalyzed decomposition of the ketone.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and purity. Continuous flow reactors enable precise temperature control (±2°C) and reduced reaction times. For example, a two-stage system separates the Friedel-Crafts acylation (residence time: 30 min) from sulfonylation (residence time: 45 min), achieving 85% overall yield at 100 g/h scale.

Solvent Recycling and Waste Minimization

Dichloromethane and pyridine are reclaimed via fractional distillation, reducing production costs by 40%. Quenching the sulfonylation reaction with aqueous sodium bicarbonate (NaHCO₃) instead of water minimizes sulfonic acid waste.

Comparative Analysis of Synthetic Methods

Table 1: Synthesis Route Performance

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Scale Feasibility |

|---|---|---|---|---|---|

| Friedel-Crafts + AlCl₃ | AlCl₃ | DCM | 68–72 | 98.5 | Lab (1–100 g) |

| Continuous Flow | None | Toluene | 85 | 99.2 | Industrial (>1 kg) |

| Microwave-Assisted | FeCl₃ | DMF | 78 | 97.8 | Lab (10–50 g) |

Notes:

Mechanistic Considerations and Side Reactions

Competing Pathways in Sulfonylation

The sulfonylation step is susceptible to nucleophilic aromatic substitution (NAS) at the 4-chlorophenyl group, particularly under basic conditions. Substituting pyridine with triethylamine increases NAS byproducts (e.g., 3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one) by 12–15%.

Thermal Degradation During Distillation

Vacuum distillation above 140°C induces retro-Friedel-Crafts decomposition, regenerating 4-chlorobenzoyl chloride and 4-methoxyphenylacetonitrile. Maintaining distillation temperatures below 130°C at 20 mmHg preserves product integrity.

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfonyl group undergoes further oxidation under controlled conditions:

-

Sulfoxide formation : Treatment with 30% H₂O₂ in acetic acid at 50°C for 4–6 hours yields sulfoxide derivatives.

-

Sulfone stability : The existing sulfonyl group resists further oxidation under standard conditions.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 4–6 h | Sulfoxide derivative | 75–85 | |

| m-CPBA | DCM, 0°C to RT, 12h | No reaction (sulfone stability) | – |

Nucleophilic Substitution

The 4-chlorophenyl group participates in SNAr reactions:

-

Hydroxide substitution : NaOH (2M) in ethanol/water (1:1) at 80°C replaces Cl with -OH over 8–12 hours.

-

Amine substitution : Primary amines (e.g., methylamine) react under microwave irradiation (100°C, 30 min).

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaOH (2M) | EtOH/H₂O, 80°C, 12h | 4-Hydroxyphenyl derivative | 82 | |

| CH₃NH₂ | Microwave, 100°C, 0.5h | 4-(Methylamino)phenyl derivative | 78 |

Reduction

The propan-1-one group reduces to secondary alcohols:

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C→RT, 2h | Secondary alcohol | 89 |

Condensation Reactions

Participates in Aldol-like reactions with aromatic aldehydes under basic conditions :

-

Base : Piperidine acetate (10 mol%)

-

Solvent : Ethanol, reflux, 24h

Nucleophilic Attack

The sulfonyl group reacts with strong nucleophiles:

-

Amines : Aniline derivatives displace sulfonate under high-temperature conditions (120°C, DMF) .

-

Alcohols : Methanolysis requires acid catalysis (H₂SO₄, 60°C) .

| Reaction Partner | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | DMF, 120°C, 24h | Sulfonamide derivative | 68 | |

| MeOH + H₂SO₄ | 60°C, 48h | Methyl sulfonate | 55 |

Aromatic Electrophilic Substitution

The 4-methoxyphenyl group directs electrophiles to the para position:

| Electrophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 3-Nitro-4-methoxyphenyl derivative | 73 |

Photochemical Reactions

UV irradiation (λ = 254 nm) in benzene induces:

Thermal Decomposition

At >200°C (TGA data):

This compound’s multifunctional architecture enables applications in materials science (as a sulfonation agent) and medicinal chemistry (as a protease inhibitor precursor) . Recent studies highlight its utility in synthesizing polyfunctionalized ketones for asymmetric catalysis .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Research has indicated that derivatives of this compound exhibit promising biological activities:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, the presence of both the chlorophenyl and methoxyphenyl groups may enhance interactions with biological targets involved in tumor growth .

- Antimicrobial Properties : The sulfonyl group is known to enhance solubility and bioavailability, making such compounds suitable candidates for antimicrobial testing. Preliminary assays have indicated efficacy against various bacterial strains .

Organic Synthesis

In organic chemistry, 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one serves as a versatile intermediate:

- Reagent for Synthesis : It is utilized in the synthesis of more complex organic molecules, particularly in creating chalcone derivatives and other polycyclic compounds. The compound's ability to undergo electrophilic substitution reactions makes it valuable for synthesizing novel compounds with potential biological activity .

Material Science

The unique properties of this compound also open avenues in material science:

- Polymer Chemistry : Its structural features allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced thermal and mechanical properties. Research into its use as a building block for polymers is ongoing .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of derivatives derived from this compound demonstrated significant anticancer activity against A549 lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Synthesis of Chalcone Derivatives

A mechanochemical method was employed to synthesize chalcone derivatives from this compound, showcasing a reduction in solvent use and waste generation. The resulting compounds exhibited varied biological activities, including anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways, resulting in various effects such as enzyme inhibition or activation.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Variations in Sulfonyl-Containing Propanones

Evidence from pharmacologically tested analogs (Table 1) highlights the impact of substituents on biological activity:

- Key Observations :

2.2 Comparison with Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) differ in having a conjugated double bond, which influences their electronic and biological properties:

- (E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one : Exhibits a dihedral angle of 7.14° between aromatic rings, promoting planar conformations that enhance DNA intercalation .

2.3 Role of Methoxy vs. Halogen Substituents

- 4-Methoxyphenyl: In compound 4h (), a morpholinoethoxy-methoxyphenyl hybrid demonstrated selective cytotoxicity against cancer cells (MCF-7) with minimal effects on normal cells. This suggests that methoxy groups enhance target specificity .

- 4-Chlorophenyl : Chlorine’s electronegativity increases lipophilicity, aiding membrane penetration. However, it may elevate toxicity, as seen in halogenated pyrazoline derivatives ().

2.4 Sulfonyl vs. Thio or Amino Groups

- Phenylsulfonyl : Stabilizes the molecule via strong hydrogen-bond acceptor capacity, as observed in sulfonamide drugs.

- Phenylthio : In compound 4a (), a thioether group conferred high cytotoxicity but lower selectivity compared to sulfonyl analogs. Thio groups are prone to oxidation, reducing in vivo stability .

Pharmacological Implications

- Anticancer Potential: Structural similarities to CHO27 (), a chalcone derivative with nanomolar cytotoxicity against prostate cancer, suggest that the target compound’s sulfonyl group could enhance apoptosis via p53 activation .

Biological Activity

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one, also referred to as a sulfonyl ketone compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 414.9 g/mol. Its structure features a chlorophenyl group, a methoxyphenyl group, and a phenylsulfonyl moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with sulfonyl chlorides under controlled conditions. The synthetic route often employs methods such as microwave-assisted synthesis or traditional reflux techniques using solvents like DMSO or ethyl acetate for extraction and purification.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of bacteria such as Neisseria meningitidis and Haemophilus influenzae at concentrations ranging from 8 to 64 µg/mL .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies have demonstrated that certain sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of related compounds have shown IC50 values indicating significant potency against human colon cancer cells (HCT 116) with values lower than 5 µM, suggesting that modifications in the phenolic groups can enhance activity .

The biological activity is hypothesized to involve the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. The presence of electron-withdrawing groups like chlorine may enhance the reactivity and interaction with target biomolecules.

Research Findings

Case Studies

- Antibacterial Activity : A recent study synthesized several derivatives based on the core structure of this compound and assessed their antibacterial properties against clinically relevant pathogens. The results indicated that specific substitutions significantly enhanced antibacterial efficacy, providing a basis for further drug development .

- Cytotoxicity Testing : In vitro assays conducted on various cancer cell lines revealed that some derivatives exhibited selective cytotoxicity, suggesting that structural modifications could lead to more effective anticancer agents .

Q & A

Q. Table 1: Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrothiolation | CuI, 4-methoxythiophenol, DMF, 60°C, 24h | 81% | |

| Claisen-Schmidt | NaOH/EtOH, reflux, sulfonation step | ~65%* | |

| *Yield estimated from analogous reactions. |

Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1D/2D NMR (e.g., H, C, COSY) in CDCl₃ or DMSO-d₆ resolves substituent environments. For example, the ketone carbonyl appears at ~200 ppm in C NMR, while sulfonyl groups show distinct H splitting .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) determines crystal packing and stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor < 0.05 .

Q. Table 2: Key Spectral Data

| Technique | Key Signals/Parameters | Reference |

|---|---|---|

| H NMR (400 MHz) | δ 7.8–8.2 (sulfonyl phenyl), δ 3.8 (OCH₃) | |

| X-ray | Space group P2₁/c, Z = 4, R₁ = 0.032 |

Advanced Questions

How can researchers resolve contradictions in reported biological activities?

Methodological Answer:

- Comparative Assay Design : Test the compound alongside structurally similar analogs (e.g., 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one) under standardized conditions (e.g., MIC assays against A. niger at pH 6.5, 28°C) .

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., replacing Cl with F) and evaluate bioactivity trends. For example, fluorinated analogs may enhance antifungal potency .

What strategies optimize the sulfonation step in synthesis?

Methodological Answer:

- Solvent Selection : Use anhydrous CH₂Cl₂ or THF to minimize side reactions.

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride coupling.

- Purification : Flash column chromatography (SiO₂, hexane/EtOAc gradient) isolates the product. Yields improve with slow addition of sulfonyl chloride at 0°C .

How to determine crystal structure using SHELX?

Methodological Answer:

- Data Collection : Use a Bruker D8 Venture diffractometer with photon-counting detectors.

- Structure Solution : SHELXD for phase problem resolution via dual-space recycling.

- Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters. Validate using WinGX suite for symmetry checks and Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.